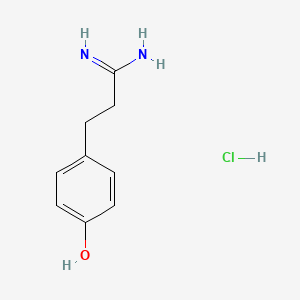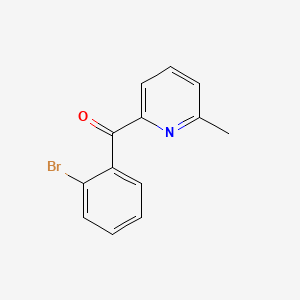
γ-グルタミルチロシン
説明
H-Glutamic acid-Tyrosine-Glutamic acid-OH , is a tripeptide composed of three amino acids: glutamic acid, tyrosine, and another glutamic acid molecule
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound can be synthesized through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.
Chemical Coupling: The amino acids are coupled using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to form peptide bonds.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves automated peptide synthesizers to handle large-scale synthesis efficiently.
Purification: The synthesized peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Types of Reactions:
Oxidation: Tyrosine can undergo oxidation to form various oxidized derivatives.
Reduction: Glutamic acid residues can be reduced to form their corresponding amides.
Substitution: The amino groups in glutamic acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or ferric chloride (FeCl3).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation Products: Tyrosine can form compounds like L-DOPA and dopaquinone.
Reduction Products: Reduced glutamic acid residues can form glutamine.
Substitution Products: Substituted glutamic acid derivatives.
Chemistry:
Peptide Research: H-Glu-Tyr-Glu-OH is used in peptide research to study protein interactions and structure-function relationships.
Synthetic Peptide Libraries: It is used in the creation of synthetic peptide libraries for drug discovery.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, aiding in the study of enzyme mechanisms.
Signal Transduction: It is used to investigate signal transduction pathways in cells.
Medicine:
Drug Development: Potential use in developing new therapeutic agents targeting specific receptors or enzymes.
Peptide Therapeutics: Investigated for its therapeutic potential in various diseases.
Industry:
Biotechnology: Used in biotechnological applications for the production of bioactive peptides.
Food Industry:
Molecular Targets and Pathways:
Receptor Binding: H-Glu-Tyr-Glu-OH may bind to specific receptors on cell surfaces, influencing cellular responses.
Enzyme Interaction: It can interact with enzymes, modulating their activity and affecting metabolic pathways.
Mechanism:
Peptide-Mediated Signaling: The compound may trigger intracellular signaling cascades upon binding to its target receptors.
Enzyme Modulation: By inhibiting or activating enzymes, it can alter biochemical pathways.
科学的研究の応用
- 用途: グルタミルチロシンは抗酸化活性があり、酸化ストレス関連疾患に対する潜在的な治療介入に関連しています . 研究者は、皮膚の健康、神経保護、心臓血管の健康のための製剤での使用を検討しています。
- 用途: グルタミルチロシンは、アルファルファの苗から分泌される他感性化合物として同定されています。 これは、近くの植物の生育と行動に影響を与え、植物群集と生態系に影響を与える可能性があります .
- 用途: グルタミルチロシンは、食欲抑制と胃腸機能に関与するPYYの成分です。 研究者は、肥満の管理と代謝性疾患のためのPYYアナログを調査しています .
- 用途: SFLLRNPNDKYEPFなどのグルタミルチロシンを含むペプチドは、トロンビン受容体と相互作用します。 これらのペプチドは、抗凝固療法と心臓血管の健康における潜在的な役割について研究されています .
- 用途: グルタミルチロシンは、他の化合物と共に、抗菌効果を持つ他感性抽出物で同定されています。 研究者は、それを抗菌剤およびバイオフィルム破壊剤としての潜在的な可能性について検討しています .
- 用途: グルタミルチロシンを含むペプチドは、HIVプロテアーゼの基質として機能します。 これらの相互作用を理解することは、創薬と個別化治療戦略に役立ちます .
抗酸化特性
他感作用
ペプチドYY(PYY)アナログ
トロンビン受容体の活性化
抗菌作用と抗バイオフィルム作用
HIVプロテアーゼ基質
作用機序
Target of Action
H-Glu-Tyr-Glu-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Mode of Action
It’s known that peptides can interact with their targets in various ways, including binding to receptors, modulating enzyme activity, or disrupting cell membranes .
Biochemical Pathways
Peptides can affect a variety of biochemical pathways depending on their targets . For example, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .
Pharmacokinetics
Peptides generally have unique pharmacokinetic properties due to their size, charge, and hydrophilicity . They can be absorbed through various routes, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys .
Result of Action
Peptides can have a variety of effects at the molecular and cellular level, depending on their targets and mode of action . For example, they can modulate cell signaling, influence cell proliferation and differentiation, or induce cell death .
Action Environment
The action of H-Glu-Tyr-Glu-OH can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells . .
類似化合物との比較
H-Glu-Phe-Glu-OH: A tripeptide with phenylalanine instead of tyrosine.
H-Glu-Val-Glu-OH: A tripeptide with valine instead of tyrosine.
Uniqueness:
Tyrosine Presence: The presence of tyrosine in H-Glu-Tyr-Glu-OH provides unique biochemical properties compared to other tripeptides.
Functional Diversity: The tyrosine residue allows for additional functional groups and interactions, making it distinct in its applications.
This detailed overview of H-Glu-Tyr-Glu-OH highlights its significance in various scientific fields and its potential for future research and applications
特性
IUPAC Name |
2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJFSLQVMGYQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318719 | |
| Record name | NSC334287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32140-46-8 | |
| Record name | NSC334287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC334287 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)
![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)
![2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride](/img/structure/B1532179.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)

![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)





